molecular formula C17H11N3O3S B2599513 N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 922920-72-7

N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2599513
CAS No.: 922920-72-7
M. Wt: 337.35
InChI Key: GWMTUXVSRBCQDV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two pharmacologically significant scaffolds: the benzo[d]thiazole ring and the 1,3-dioxoisoindolin (phthalimide) moiety. The benzo[d]thiazole core is a privileged structure in anticancer agent development, known for its ability to interact with biological targets via π-π stacking and hydrogen bonding . The phthalimide group is a versatile building block recognized for enhancing a compound's ability to traverse biological membranes and is investigated for its broad therapeutic potential, including anticancer activities . A closely related analog, N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (Compound P5), was computationally designed and identified as a potential inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway, specifically targeting the ALK5 kinase . Inhibition of this pathway is a promising strategy in cancer therapeutics, particularly in colon cancer. This suggests that compounds within this structural class may serve as valuable tools for probing the EGFR/TGF-β signaling axis and developing novel targeted therapies . Researchers can leverage this compound as a key intermediate or lead structure in developing potent, multi-targeted ligands. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-15(19-10-5-6-14-13(7-10)18-9-24-14)8-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-7,9H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMTUXVSRBCQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the phthalimide group: Phthalimide can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.

    Linking the two moieties: The final step involves the acylation of the benzo[d]thiazole derivative with the phthalimide derivative using an appropriate acylating agent, such as acetic anhydride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide linkage undergoes hydrolysis under acidic or basic conditions, yielding two primary components:

Reaction Conditions Reagents Products Reference
Acidic hydrolysis (HCl, H₂O)6 M HCl, reflux, 6–8 hoursBenzo[d]thiazol-5-amine + 2-(1,3-dioxoisoindolin-2-yl)acetic acid
Basic hydrolysis (NaOH, H₂O)2 M NaOH, 80°C, 4 hoursBenzo[d]thiazol-5-amine + sodium 2-(1,3-dioxoisoindolin-2-yl)acetate salt

Mechanistic Insights :

  • Acidic conditions protonate the acetamide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and carboxylate .

Cyclization and Condensation Reactions

The 1,3-dioxoisoindolin-2-yl group participates in cyclization reactions, often forming fused heterocycles:

2.1. Pyrazole Formation

Treatment with acetylacetone under reflux conditions induces cyclization:

Reagents Conditions Product Yield Reference
AcetylacetoneEthanol, reflux, 12 hN-(4-oxopentan-2-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivative78%

Key Observations :

  • The reaction proceeds via Schiff base formation, followed by intramolecular cyclization.

  • X-ray crystallography confirms the planar structure of the resulting pyrazole derivative .

2.2. Thiazole Ring Functionalization

Lewis acid-catalyzed condensation reactions modify the benzo[d]thiazole ring:

Catalyst Reagents Product Application Reference
ZnCl₂Aryl aldehydes2-(1,3-Dioxoisoindolin-2-yl)-N-(arylidene)acetamidesAntibacterial agent synthesis

Substitution Reactions

The benzo[d]thiazole moiety undergoes electrophilic substitution, particularly at the 5-position:

3.1. Bromination

Electrophilic bromination introduces bromine at the 5-position of the thiazole ring:

Reagents Conditions Product Yield Reference
Br₂, FeBr₃CH₂Cl₂, 0°C, 2 hN-(5-bromobenzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide65%

Mechanism :

  • FeBr₃ activates bromine, generating an electrophilic Br⁺ species.

  • Bromination occurs regioselectively at the electron-rich 5-position.

Oxidation and Reduction

The isoindolinone ring exhibits redox activity:

4.1. Oxidation

Oxidation with KMnO₄ cleaves the isoindolinone ring:

Reagents Conditions Product Reference
KMnO₄, H₂SO₄60°C, 4 hPhthalic acid + benzo[d]thiazol-5-amine

4.2. Reduction

NaBH₄ reduces the carbonyl groups selectively:

Reagents Conditions Product Reference
NaBH₄, MeOHRT, 6 hN-(benzo[d]thiazol-5-yl)-2-(1,3-dihydroisoindolin-2-yl)acetamide

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and NH₃.

  • Photodegradation : UV light induces C–N bond cleavage, yielding isoindole-1,3-dione and benzo[d]thiazole fragments .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, a series of compounds synthesized from this scaffold were tested against various pathogenic microorganisms, including:

  • Bacterial Species : Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungal Species : Aspergillus niger.

The synthesized compounds showed varying degrees of antimicrobial activity. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Synthesized Compounds

Compound IDTarget MicroorganismMIC (µg/mL)Comparison Standard
6aS. aureus32Penicillin
6bE. coli16Ciprofloxacin
6cA. niger64Amphotericin B

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the isoindole moiety, which is known for its biological significance. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cell proliferation and survival.
  • Cell Lines Tested : Common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) have shown sensitivity to these compounds.

Table 2: Anticancer Activity in Various Cell Lines

Compound IDCell LineIC50 (µM)Mechanism of Action
6aHeLa10Apoptosis induction
6bMCF-715Cell cycle arrest
6cA54912Inhibition of angiogenesis

Pharmacological Insights

The pharmacological profile of this compound suggests it may act on multiple targets within biological systems. Notably:

  • GABA Receptor Modulation : Some derivatives have been evaluated for their effects on GABA receptors, which play a critical role in anxiety and mood regulation.

Case Study: GABA Receptor Interaction

In a study examining the binding affinity of various compounds derived from this scaffold to GABA receptors, it was found that certain derivatives exhibited selective binding profiles that could lead to reduced side effects compared to traditional benzodiazepines .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.

    Material Properties: In materials science, the compound’s unique structure may contribute to its properties, such as thermal stability or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Similar structure but with a different substitution pattern on the benzo[d]thiazole ring.

    N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and phthalimide moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(benzo[d]thiazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a benzothiazole moiety linked to a 1,3-dioxoisoindolin-2-yl acetamide structure. The benzothiazole group is known for its presence in various bioactive molecules, while the isoindoline core contributes to the compound's potential interactions with biological targets. The synthesis typically involves the reaction of benzothiazole derivatives with 1,3-dioxoisoindoline intermediates in various solvents under controlled conditions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing similar structural motifs. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. In vitro assays demonstrated that such compounds can inhibit the proliferation of lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective cytotoxicity .

Table 1 summarizes the cytotoxicity results for related compounds:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.112D

These findings suggest that modifications to the benzothiazole and isoindoline components can enhance antitumor efficacy while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial DNA synthesis or cell wall integrity .

The biological activity of this compound may involve several mechanisms:

  • DNA Interaction : Many compounds in this class bind to DNA, particularly in the minor groove, which can interfere with replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is implicated in inflammatory pathways and cancer progression .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the effects of related compounds on specific cancer models:

  • Study on Lung Cancer : A series of compounds were tested on A549 cells, revealing that those with higher electron-withdrawing groups exhibited increased cytotoxicity due to enhanced interaction with cellular targets .
  • Antibacterial Testing : In a comparative study, derivatives were tested against standard antibiotics showing synergistic effects when combined with existing treatments against resistant strains of bacteria .

Q & A

Q. Methodological Guidance

  • Schlenk Techniques : Conduct reactions under argon/nitrogen using flame-dried glassware.
  • Anhydrous Solvents : Distill THF over Na/benzophenone; store over molecular sieves.
  • Inert Atmosphere Workstations : Use gloveboxes for weighing hygroscopic intermediates (e.g., sodium hydride) .

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